molecular formula C20H20N2OS2 B2459395 4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one CAS No. 941941-22-6

4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one

Cat. No.: B2459395
CAS No.: 941941-22-6
M. Wt: 368.51
InChI Key: OTRJEPUYWQOZNN-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one is a bicyclic quinazolinone derivative featuring a benzylsulfanyl moiety at position 4 and a thiophen-2-ylmethyl group at position 1 of the hexahydroquinazolin-2-one scaffold.

Properties

IUPAC Name

4-benzylsulfanyl-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c23-20-21-19(25-14-15-7-2-1-3-8-15)17-10-4-5-11-18(17)22(20)13-16-9-6-12-24-16/h1-3,6-9,12H,4-5,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRJEPUYWQOZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thiophen-2-ylmethyl intermediate, followed by its coupling with a benzylthio group. The final step often involves cyclization to form the quinazolinone core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Structure and Composition

The molecular formula of 4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one is C17H20N2SC_{17}H_{20}N_2S. Its structural features include a hexahydroquinazoline core with thiophene and benzylsulfanyl substituents, which contribute to its biological activity.

Neurodegenerative Diseases

Research has indicated that compounds similar to 4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one may exhibit neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that derivatives of hexahydroquinazoline can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. Increased levels of acetylcholine are beneficial for cognitive function and memory retention.

Case Study: A derivative was synthesized and tested for its AChE inhibitory activity. The compound exhibited an IC50 value of 3.5 µM, demonstrating significant potential for further development as a therapeutic agent against cognitive decline .

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory effects. Compounds containing thiophene rings have been documented to possess anti-inflammatory properties due to their ability to inhibit pro-inflammatory cytokines.

Case Study: In vitro studies on related compounds showed a reduction in the production of tumor necrosis factor-alpha (TNF-α) when treated with derivatives of hexahydroquinazoline. This suggests that the compound could be explored further for its anti-inflammatory applications .

Enzyme Inhibition

The inhibition of specific enzymes is another promising application area. Compounds with similar structures have been shown to inhibit monoamine oxidase (MAO) and cholinesterase enzymes.

Case Study: A series of compounds were synthesized based on the hexahydroquinazoline framework and evaluated for their MAO-B inhibitory activity. One compound demonstrated an IC50 value of 2.1 µM against MAO-B, indicating its potential as a multi-target ligand for treating depression associated with neurodegenerative diseases .

Future Research Directions

Given the promising results from preliminary studies, future research should focus on:

  • In Vivo Studies: Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.
  • Structure-Activity Relationship (SAR) Studies: Analyzing how variations in the chemical structure affect biological activity.
  • Formulation Development: Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism by which 4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their implications:

Compound Name Substituents Key Structural Differences Synthetic Pathway Reported Properties/Activities
4-(2-Chlorophenyl)-1,2,5,6,7,8-hexahydroquinazolin-2-amine 2-Chlorophenyl at position 4; amine at position 2 Chlorophenyl instead of benzylsulfanyl; amine replaces ketone Reflux of 2-(2-chlorobenzylidene)cyclohexan-1-one with guanidine sulfate in methanol No explicit activity data, but similar scaffolds are explored for antimicrobial applications
1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one Thiazol-2-amine at position 3; methyl at position 1; thiophen-2-yl at position 2 Thiazole ring replaces benzylsulfanyl; additional methyl group Multi-step synthesis involving benzoxazin-4-one and substituted thiazol-2-amines Evaluated for anti-tubercular activity; moderate to high activity against Mycobacterium tuberculosis
4-{[(Naphthalen-1-yl)methyl]sulfanyl}-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one Naphthylmethylsulfanyl at position 4; oxolane (tetrahydrofuran) at position 1 Naphthyl group increases aromatic bulk; oxolane replaces thiophene Not detailed in evidence, but likely similar sulfanyl and alkylation steps Higher molecular weight (406.54 g/mol) may influence solubility and bioavailability

Key Observations

  • In contrast, chlorophenyl groups (e.g., ) may introduce electronegative effects, altering electronic distribution.
  • Synthetic Flexibility : The benzylsulfanyl and thiophen-2-ylmethyl substituents suggest a synthesis involving nucleophilic substitution or alkylation steps, analogous to methods in .

Methodological Considerations for Characterization

  • Crystallography: Programs like SHELXL and WinGX are critical for refining crystal structures of quinazolinone derivatives, enabling precise determination of bond lengths and angles.
  • DFT Studies : The Colle-Salvetti correlation-energy formula and modern DFT approaches (e.g., ) can model electronic properties, aiding in the comparison of charge distribution and stability across analogs.

Biological Activity

The compound 4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one is a member of the hexahydroquinazolinone family, which has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N2S2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{S}_2\text{O}

This structure includes a benzylsulfanyl group and a thiophene moiety, which are significant for its biological properties.

Anti-inflammatory Activity

Thiophene-based compounds have shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes. For instance, a derivative with a similar structure exhibited an IC50 of 29.2 µM against the 5-LOX enzyme . The presence of hydroxyl and methoxy groups has been linked to enhanced anti-inflammatory activity .

Antitumor Activity

The hexahydroquinazolinone framework is associated with various antitumor activities. Compounds within this class have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that certain thiophene derivatives showed promising results in inhibiting cancer cell proliferation . The specific mechanisms often involve modulation of cell cycle regulators and apoptosis-related proteins.

The biological activities of 4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Gene Expression Modulation : Similar compounds have been shown to modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Apoptosis Induction : The structural features allow for potential interactions with cellular signaling pathways that regulate apoptosis.

Case Studies

Several studies have investigated related compounds within the same chemical family. For example:

  • Case Study on Antimicrobial Activity : A series of thiophene-based heterocycles were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated substantial activity against resistant strains .
  • Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of thiophene derivatives highlighted their ability to significantly reduce levels of pro-inflammatory cytokines in vitro .

Data Table: Biological Activities Comparison

Compound NameActivity TypeMIC/IC50 ValueReference
Thiophene Derivative AAntimicrobial2 µg/ml
Thiophene Derivative BAnti-inflammatory29.2 µM
Hexahydroquinazolinone CAntitumor-

Q & A

Q. What are the recommended synthetic strategies for preparing 4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one?

A multi-step synthesis is typically required, starting with the formation of the hexahydroquinazolin-2-one core. Key steps include:

  • Cyclocondensation : Reacting substituted thioureas with cyclic ketones under acidic conditions to form the quinazolinone ring (similar to methods in and ).
  • Functionalization : Introducing the benzylsulfanyl group via nucleophilic substitution and the thiophen-2-ylmethyl moiety via alkylation or Mitsunobu reactions (analogous to procedures in ).
  • Optimization : Adjust reaction temperatures (e.g., 40–80°C) and solvents (e.g., ethanol or DMF) to improve yield and purity .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to identify protons and carbons adjacent to sulfur and nitrogen atoms. The benzylsulfanyl group typically shows a singlet for the methylene protons (~δ 4.2 ppm), while thiophene protons resonate at δ 6.8–7.4 ppm .
  • X-ray Crystallography : Employ SHELX or ORTEP-III software () to resolve regiochemical ambiguities, particularly for the hexahydroquinazolinone core and substituent orientations .
  • HPLC : Validate purity using reversed-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Use functionals like B3LYP () to calculate:
    • Electron density distributions, highlighting nucleophilic/electrophilic sites (e.g., sulfur atoms in benzylsulfanyl and thiophene groups).
    • Frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability .
  • Polarizable Continuum Model (PCM) : Model solvation effects for reaction intermediates in solvents like ethanol or acetonitrile .

Q. What experimental approaches are suitable for resolving contradictions in biological activity data (e.g., cytotoxicity vs. selectivity)?

  • Dose-Response Assays : Test cytotoxicity across a range of concentrations (e.g., 1–100 μM) using cell lines (e.g., MCF-7 or HEK293) to identify IC50_{50} values .
  • Mechanistic Studies :
    • Enzyme Inhibition : Screen against kinases or proteases linked to the quinazolinone scaffold’s known targets.
    • Apoptosis Markers : Use flow cytometry to detect caspase-3 activation .
  • Control Experiments : Compare with structurally similar analogs (e.g., ’s 4-benzyl-1,3-oxazole derivatives) to isolate structure-activity relationships .

Q. How can synthetic challenges, such as low yields in sulfanyl group incorporation, be mitigated?

  • Alternative Reagents : Replace traditional thiol sources (e.g., benzyl mercaptan) with disulfide precursors (e.g., dibenzyl disulfide) to reduce oxidation side reactions.
  • Catalytic Systems : Use Pd/Cu catalysts for C–S bond formation under milder conditions .
  • Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .

Methodological Guidelines

Q. What protocols are recommended for studying intermolecular interactions (e.g., protein binding) of this compound?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips and measure binding kinetics (konk_{on}, koffk_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on hydrogen bonds with the quinazolinone core and hydrophobic interactions with the benzyl group .

Q. How can stability studies under varying pH and temperature conditions be designed?

  • Forced Degradation : Expose the compound to:
    • Acidic/basic conditions (0.1 M HCl/NaOH, 37°C) for 24–72 hours.
    • Oxidative stress (3% H2_2O2_2) and UV light (254 nm).
  • Analytical Monitoring : Track degradation via LC-MS and compare with stable analogs (e.g., ’s sulfonamide derivatives) .

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